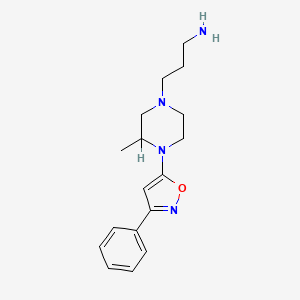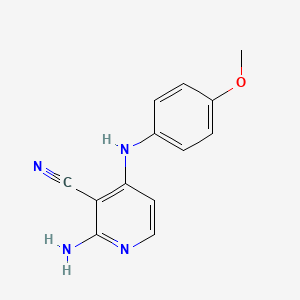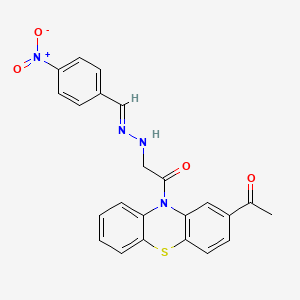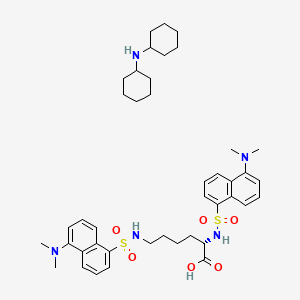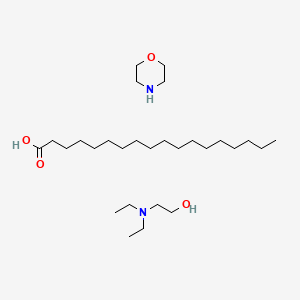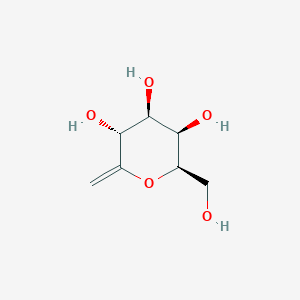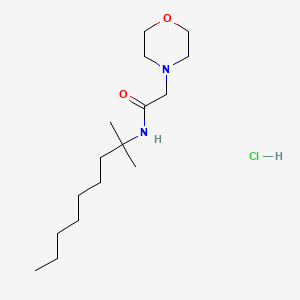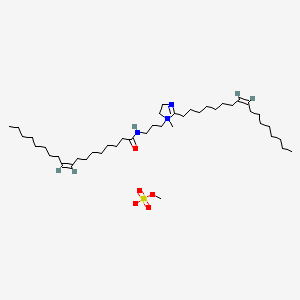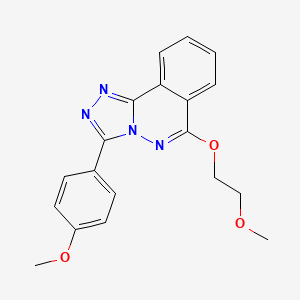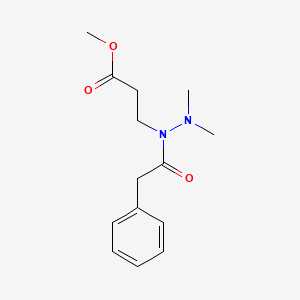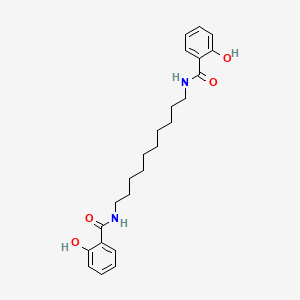
N,N'-Bis(2-hydroxybenzoyl)-1,10-diaminodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoyl groups attached to a 1,10-diaminodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane typically involves the reaction of 1,10-diaminodecane with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of corrosion inhibitors for metals.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane involves its ability to chelate metal ions and interact with biological targets. The hydroxybenzoyl groups can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED): A strong iron chelating agent used in plant nutrition and medicine.
N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB): Similar to HBED but with methyl groups, used as a chelating agent.
N,N’-Bis(p-hydroxybenzoyl)propanediamine (N,N’-HBPDA): Used as a corrosion inhibitor for metals.
Uniqueness
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is unique due to its specific structure, which provides distinct properties such as enhanced stability and specific interactions with metal ions and biological targets. Its longer aliphatic chain compared to similar compounds may offer different solubility and binding characteristics, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
90746-00-2 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-hydroxy-N-[10-[(2-hydroxybenzoyl)amino]decyl]benzamide |
InChI |
InChI=1S/C24H32N2O4/c27-21-15-9-7-13-19(21)23(29)25-17-11-5-3-1-2-4-6-12-18-26-24(30)20-14-8-10-16-22(20)28/h7-10,13-16,27-28H,1-6,11-12,17-18H2,(H,25,29)(H,26,30) |
InChI-Schlüssel |
BMXPNMMRPMEGST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


